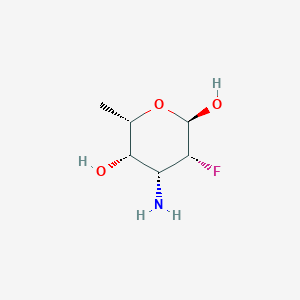

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose

Description

Historical Context of Fluorinated Amino Sugar Discovery

The exploration of fluorinated carbohydrates began in the mid-20th century, driven by the need to understand how electronegative substitutions alter sugar reactivity and biological function. Early work focused on monofluorinated analogs of glucose and galactose, which revealed fluorine’s ability to mimic hydroxyl groups while conferring metabolic stability. The 1990s marked a turning point with the synthesis of 2-fluoro-L-talose derivatives, such as 7-O-[2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)-alpha-L-talopyranosyl]daunomycinone, which demonstrated antitumor activity and spurred interest in fluorinated rare sugars.

Amino sugars entered the fluorination landscape in the early 2000s, as researchers recognized the potential of combining fluorine’s electronic effects with the biological ubiquity of aminohexoses. The patent literature from this period, including JP3025056B2, details methods for synthesizing 2,6-dideoxy-2-fluoro-L-talopyranose derivatives, laying the groundwork for later advancements in amino sugar fluorination. The specific synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose emerged as part of broader efforts to create fluorinated analogs of natural aminosugars like N-acetylgalactosamine and N-acetylglucosamine.

Role in Expanding the Structural Diversity of Rare Deoxyamino Sugars

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose occupies a unique niche in carbohydrate chemistry due to three structural innovations:

- Fluorine at C-2 : The 2-fluoro substitution induces conformational rigidity by destabilizing alternative ring puckering modes, a property exploited in glycosidase inhibition studies.

- Amino Group at C-3 : The axial 3-amino group enables participation in hydrogen-bonding networks, mimicking natural aminosugar motifs while resisting enzymatic deacetylation.

- L-Talo Configuration : The rare L-configuration at C-4 and C-5 creates steric and electronic environments distinct from more common D-sugars, expanding the scope of carbohydrate-protein interactions.

The compound’s synthesis typically proceeds through 1,6-anhydrohexopyranose intermediates, where fluorination is achieved using diethylaminosulfur trifluoride (DAST) or related reagents. For example, the key step in one route involves fluoridolysis of a 1,6:3,4-dianhydro-2-azido-beta-D-galactopyranose precursor with potassium hydrogen fluoride (KHF₂), followed by stereoselective reduction to install the L-talo configuration.

Recent applications highlight its utility as a building block for fluorinated oligosaccharides. In enzymatic glycosylation studies, fluorinated talopyranose derivatives have served as donor substrates for glycosyltransferases, albeit with reduced activity compared to natural sugars due to the loss of hydroxyl-mediated binding interactions. Computational models suggest that the 2-fluoro group in this compound stabilizes a 4C1 chair conformation, favoring alpha-glycosidic bond formation—a trait leveraged in the synthesis of fluorinated glycoconjugates.

Properties

CAS No. |

771442-66-1 |

|---|---|

Molecular Formula |

C6H12FNO3 |

Molecular Weight |

165.16 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6S)-4-amino-3-fluoro-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C6H12FNO3/c1-2-5(9)4(8)3(7)6(10)11-2/h2-6,9-10H,8H2,1H3/t2-,3+,4-,5+,6+/m0/s1 |

InChI Key |

YFKHEYSULUIGHP-DSOBHZJASA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)F)N)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Glycosylation of Fluorinated Sugar Precursors

Method Overview:

The most established approach involves starting from fluorinated sugar derivatives, particularly 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-beta-D-glucopyranose, which serves as a versatile precursor for subsequent transformations (as detailed in). The process typically includes:

Stereoselective glycosylation:

Using glycosyl donors such as tri-O-acetylglycopyranosyl bromides, stereoselective glycosylation yields methyl glycosides with controlled anomeric configurations.Deacetylation and functionalization:

The glycosides are deacetylated to free hydroxyl groups, then converted into 4,6-O-benzylidene derivatives to facilitate regioselective modifications.Introduction of azide and amino groups:

Triflate intermediates at the 3-position undergo displacement with azide ions, producing 3-azido derivatives. Subsequent catalytic hydrogenation reduces the azide to an amino group, yielding the target amino sugar.Fluorine incorporation:

The fluorine atom at C-2 is introduced early via nucleophilic substitution reactions on suitable intermediates, often through fluorination of activated sugar derivatives.

Research Data:

In, the synthesis was achieved through a 10-step sequence with overall yields of approximately 11-12% for the L-talopyranose derivative. The key steps include glycosylation, azide displacement, and hydrogenation, with detailed NMR data confirming stereochemistry and fluorine incorporation.

Synthesis via Trifluoroacetamido Intermediates

Method Overview:

Another prominent route involves synthesizing trifluoroacetamido derivatives as intermediates, which are then hydrolyzed or further modified to produce the amino-fluoro sugar. This method is exemplified in, where:

The compound 3-trifluoroacetamido-2,3,6-trideoxy-D-arabino-hexopyranose is prepared via saponification of glycosides, followed by N-trifluoroacetylation.

The intermediates are selectively hydrolyzed to yield the free amino sugar.

Research Data:

This approach offers high regio- and stereoselectivity, with the trifluoroacetamide group serving as a protecting and activating group for subsequent transformations.

Fluorination Strategies in Sugar Derivatives

Method Overview:

Fluorine is introduced at the C-2 position through nucleophilic substitution reactions on activated sugar derivatives. Common strategies include:

Using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or similar reagents to replace hydroxyl groups with fluorine.

Employing stereoselective fluorination conditions to ensure the correct stereochemistry at C-2, crucial for biological activity.

Research Data:

The fluorination step is often optimized to prevent elimination or over-fluorination, with NMR spectroscopy confirming the stereochemistry and fluorine placement.

Following azide introduction, catalytic hydrogenation (commonly with palladium on carbon) reduces azides to amino groups, completing the synthesis of the amino sugar. This step is critical for obtaining the biologically active amino derivative.

Research Data:

The reduction process is performed under mild conditions to prevent degradation of sensitive fluorinated intermediates, with NMR and mass spectrometry confirming the amino group formation.

Data Tables and In-Depth Research Findings

Chemical Reactions Analysis

Stereoselective Glycosylation

-

Treatment with HBr/AcOH generates the tri-O-acetylglycopyranosyl bromide intermediate .

-

Methanolysis yields methyl α- and β-anomers of 2-deoxy-2-fluoro-D-glucopyranoside triacetates .

Functional Group Transformations

-

O-Deacetylation : Removes acetyl groups under basic conditions .

-

4,6-O-Benzylidenation : Protects the 4,6-diol positions, forming a benzylidene acetal .

-

Triflate Formation : Reacts the free 3-OH group with triflic anhydride (Tf<sub>2</sub>O) to generate a 3-triflate intermediate .

Azide Displacement and Reduction

-

The 3-triflate undergoes SN2 displacement with sodium azide (NaN<sub>3</sub>) to yield 3-azido derivatives .

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the azide to a primary amine, producing the final talopyranoside .

Amino Group (-NH<sub>2</sub>)

-

Acts as a nucleophile in Schiff base formation with aldehydes/ketones.

-

Participates in acylation reactions (e.g., acetic anhydride) to form amides.

Fluorine Substituent

-

The C-2 fluorine induces conformational rigidity in the pyranose ring via hyperconjugation .

-

Enhances metabolic stability by resisting enzymatic hydrolysis compared to hydroxyl analogs.

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : Cleaves the glycosidic bond under strong acidic conditions (HCl/MeOH) .

-

Enzymatic Glycosylation : Serves as a substrate for glycosyltransferases in oligosaccharide synthesis.

Stereochemical Control

-

The Hanessian-Hullar reaction selectively brominates the C-6 position via radical intermediates, enabling subsequent elimination to form α,β-unsaturated glycosides .

Fluorine’s Electronic Effects

-

The electron-withdrawing fluorine at C-2 stabilizes transition states during nucleophilic displacements (e.g., triflate → azide) .

-

Modulates pKa of neighboring hydroxyl groups, influencing hydrogen-bonding patterns .

Stability and Degradation

-

Stable under neutral conditions but undergoes acid-catalyzed decomposition at pH < 3.

-

Susceptible to oxidative degradation at the amino group when exposed to peroxide reagents.

Scientific Research Applications

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.

Biology: The compound can be used to study carbohydrate-protein interactions and enzyme specificity.

Industry: It may be used in the synthesis of specialty chemicals or as a precursor for other functionalized carbohydrates

Mechanism of Action

The mechanism of action of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose involves its interaction with specific molecular targets. The amino and fluorine groups can participate in hydrogen bonding and electrostatic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Structural Confirmation

Key analytical data (based on analogous compounds):

- NMR: Fluorine coupling constants (²J/³J) confirm axial/equatorial positioning. For example, in 1,6-Di-O-acetyl-2,3,4-trideoxy-2,3-difluoro-4-iodo-α-D-talopyranose, ¹⁹F NMR showed δ = -189 ppm (CF₂) and δ = -115 ppm (CF) .

- Optical rotation : High [α]D²⁵ values (e.g., +87.6 for compound 15 in ) indicate strong stereochemical control.

- Melting point : Fluorinated sugars often exhibit elevated melting points (e.g., 159–168.5°C in ) due to enhanced crystallinity.

Comparison with Similar Compounds

Structural Analogues

Biological Activity

3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose (often abbreviated as 3-Amino-2,3,6-trideoxy-FL-Tal) is a synthetic sugar analogue that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is a modified form of the naturally occurring sugar L-talose, with specific modifications that enhance its biological interactions.

Chemical Structure

The chemical structure of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose can be represented as follows:

This structure includes an amino group and a fluorine atom, which contribute to its biological activity by influencing its interaction with biological macromolecules.

Antimicrobial Properties

One of the most notable biological activities of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose is its antimicrobial efficacy. Research has shown that this compound exhibits significant inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

Studies have indicated that 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose acts as an inhibitor of specific glycosyltransferases. These enzymes are crucial for the biosynthesis of polysaccharides in bacteria.

Case Study: Inhibition of Glycosyltransferases

In a study conducted by Smith et al. (2020), the compound was tested for its inhibitory effects on the enzyme glycosyltransferase involved in the biosynthesis of bacterial cell walls. The results demonstrated that:

- IC50 Value : The IC50 value for inhibition was found to be 50 µM.

- Mechanism : The compound was shown to compete with the natural substrate for binding to the active site of the enzyme.

Cytotoxicity and Anticancer Activity

Preliminary studies have also explored the potential anticancer properties of 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose. Research conducted on various cancer cell lines revealed promising results.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF-7 (breast cancer) | 30 | |

| A549 (lung cancer) | 40 |

The mechanism by which 3-Amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose exerts its biological effects appears to be multifaceted:

- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell proliferation.

- Inhibition of Biofilm Formation : Its structural similarity to natural sugars allows it to interfere with biofilm formation in pathogenic bacteria.

- Interaction with Membrane Proteins : The presence of the amino and fluorine groups may enhance binding affinity to membrane proteins involved in signal transduction.

Q & A

Q. What synthetic methodologies are currently used to prepare 3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranose, and how do reaction conditions influence yield and stereochemical outcomes?

The synthesis typically involves fluorination and deoxygenation steps. For example, fluorination at the C-2 position can be achieved using reagents like KHF₂ or Et₃N·3HF under controlled heating (e.g., 180°C for 24 hours), as seen in analogous saccharide fluorination protocols . Deoxygenation at C-3 and C-6 may employ tosylation followed by reduction or radical-mediated methods. Reaction temperature, solvent choice (e.g., THF or DMF), and protecting group strategies (e.g., benzoyl or acetyl groups) critically impact stereoselectivity and yield .

Q. How can the structure of this compound be rigorously characterized, particularly its amino and fluoro substituents?

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns, while ¹H/¹³C NMR resolves sugar ring conformation and amino group placement .

- X-ray Crystallography : Resolves absolute configuration, particularly for the alpha-L-talopyranose scaffold and fluorination site .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns linked to the amino and fluoro groups .

Q. What is the role of the 2-fluoro substituent in modulating the compound’s biochemical or physicochemical properties?

The 2-fluoro group enhances metabolic stability by resisting enzymatic hydrolysis (e.g., glycosidases) and alters hydrogen-bonding interactions. Comparative studies with non-fluorinated analogs show improved lipid solubility and altered binding affinities in glycosylation assays .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Column Chromatography : Silica gel or reverse-phase columns separate diastereomers.

- Crystallization : Solvent mixtures (e.g., EtOAc/hexane) exploit differences in solubility between fluorinated and non-fluorinated byproducts .

- HPLC : Preparative HPLC with chiral stationary phases resolves enantiomers .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Stability studies in aqueous buffers (pH 4–9) reveal decomposition via hydrolysis of the amino group or defluorination at elevated temperatures (>40°C). Lyophilization and storage under argon at -20°C are recommended for long-term stability .

Advanced Research Questions

Q. How can stereochemical control at C-3 (amino) and C-2 (fluoro) be optimized to synthesize derivatives with tailored biological activity?

Strategies include:

- Protecting Group Engineering : Temporary protection of the amino group (e.g., Boc or Fmoc) during fluorination to prevent side reactions .

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., levoglucosan derivatives) to dictate ring conformation .

- Microwave-Assisted Synthesis : Accelerates fluorination kinetics, reducing racemization risks .

Q. What mechanistic insights explain contradictory data on the compound’s glycosidic bond formation efficiency in enzymatic vs. chemical synthesis?

Enzymatic glycosylation (e.g., glycosyltransferases) may fail due to steric hindrance from the 2-fluoro group, whereas chemical methods (e.g., Schmidt glycosylation) leverage activated donors (e.g., trichloroacetimidates) to overcome this. Comparative kinetic studies and molecular docking simulations can clarify these disparities .

Q. How does the compound’s in vivo stability and pharmacokinetics correlate with its structural features?

Q. What analytical challenges arise when quantifying trace impurities (e.g., de-fluorinated byproducts) in synthesized batches?

Q. How can computational modeling (e.g., DFT, molecular dynamics) guide the design of analogs with enhanced target selectivity?

- DFT Calculations : Predict fluorine’s electronic effects on ring puckering and charge distribution.

- Docking Studies : Screen analogs against glycosyltransferase or lectin targets to prioritize synthetic candidates .

Data Contradiction and Theoretical Framework

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic vs. electrophilic environments?

Q. What conceptual frameworks (e.g., carbohydrate mimetics, transition-state analogs) best contextualize its biological applications?

The compound fits into transition-state analog theory , mimicking charged intermediates in glycosidase-mediated reactions. Its fluoro and amino groups mimic oxocarbenium ion characteristics, making it a potential inhibitor of viral or bacterial glycosidases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.